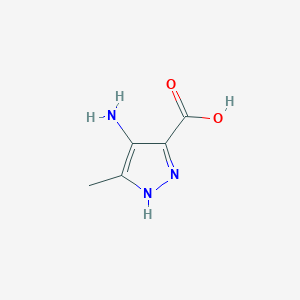

4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

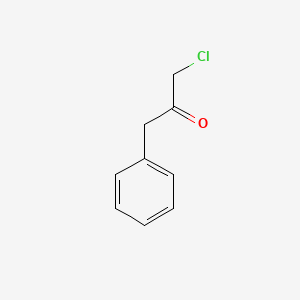

Synthesis Analysis

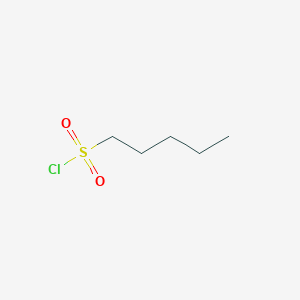

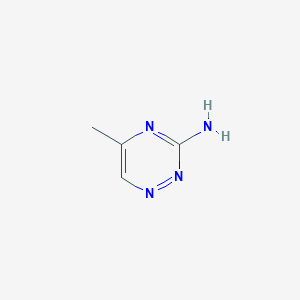

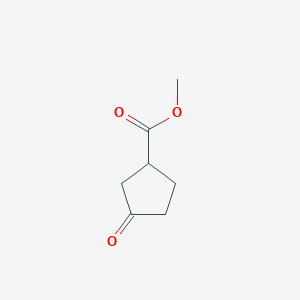

The synthesis of compounds related to 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid involves multi-step reactions, starting from simple precursors to achieve the desired complex structures. For instance, derivatives of 1H-pyrazole-3-carboxylic acid can be synthesized through a series of reactions involving oxidation, methylation, or reactions with specific reagents like acyl chlorides or aminophenol derivatives, leading to various functionalized pyrazole compounds (Duan Yuan-fu, 2011; İ. Yıldırım & F. Kandemirli, 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid is characterized by specific hydrogen bonding patterns and crystal packing. For example, the hydrogen-bonded chains and sheets in related methyl pyrazole derivatives highlight the importance of N-H...O and C-H...O interactions in determining the molecular conformation and stability in the solid state (J. Portilla et al., 2007).

科学的研究の応用

Application in Organic Synthesis

- Scientific Field : Organic Chemistry

- Summary of the Application : Pyrazoles, including 3 (5)-Aminopyrazoles, are versatile scaffolds in organic synthesis and medicinal chemistry. They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

- Methods of Application : Investigations of the structure of pyrazoles that unravel the tautomeric and conformational preferences are therefore of upmost relevance .

- Results or Outcomes : The phenomenon of tautomerism may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Application in Medicinal Chemistry

- Scientific Field : Medicinal Chemistry

- Summary of the Application : Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

- Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- Results or Outcomes : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Application as D-amino acid oxidase (DAO) Inhibitor

- Scientific Field : Biochemistry

- Summary of the Application : 3-Methylpyrazole-5-carboxylic acid is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .

- Methods of Application : This compound is used to inhibit DAO, thereby protecting cells from oxidative stress .

- Results or Outcomes : 3-Methylpyrazole-5-carboxylic acid specifically prevents formalin-induced tonic pain .

Application in Structural Investigations

- Scientific Field : Structural Chemistry

- Summary of the Application : Pyrazoles, including 3 (5)-Aminopyrazoles, are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism .

- Methods of Application : A restricted Hartree-Fock and DFT studies were used to investigate the role of solvents in the tautomeric stabilization of 1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-ones .

- Results or Outcomes : The phenomenon of tautomerism may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

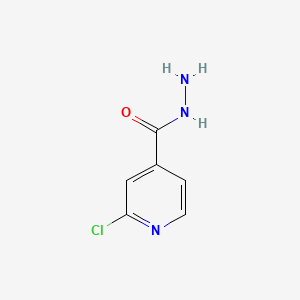

Application in the Synthesis of Sildenafil

- Scientific Field : Pharmaceutical Chemistry

- Summary of the Application : 4-Amino-1-methyl-3-propylpyrazole-5-carboxamide is used in the industrial synthesis of sildenafil .

- Methods of Application : This compound is an impurity in the synthesis of Sildenafil .

- Results or Outcomes : Sildenafil is a potent hypolipidemic agent and a possible inhibitor of phosphodiesterase 1 .

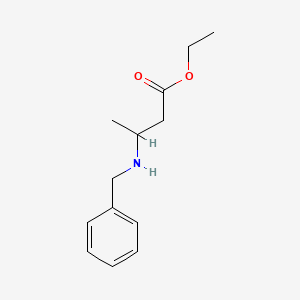

Application in the Synthesis of Hexahydropyrazolo

- Scientific Field : Organic Chemistry

- Summary of the Application : 3-Amino-5-methylpyrazole was employed as a beta-sheet template to investigate its interaction with ferrocenoyl-dipeptides .

- Methods of Application : This compound was used in the synthesis of 4-aryl-3,7,7-trimethyl-2,4,6,7,8,9-hexahydropyrazolo .

- Results or Outcomes : The synthesis resulted in the production of 4-aryl-3,7,7-trimethyl-2,4,6,7,8,9-hexahydropyrazolo .

Application in Tautomeric Stabilization

- Scientific Field : Physical Chemistry

- Summary of the Application : A restricted Hartree-Fock and DFT studies were used to investigate the role of solvents in the tautomeric stabilization of 1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-ones .

- Methods of Application : Theoretical methods were used to investigate the role of solvents in the tautomeric stabilization .

- Results or Outcomes : The phenomenon of tautomerism may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Application in Green Synthesis

- Scientific Field : Green Chemistry

- Summary of the Application : Pyrazoles have a wide range of applications in green synthesis .

- Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- Results or Outcomes : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

将来の方向性

While specific future directions for 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid were not found in the search results, the study of pyrazole derivatives continues to be a significant area of research due to their diverse pharmacological properties . Further studies could focus on exploring new synthesis methods, understanding their mechanisms of action, and developing new therapeutic applications.

特性

IUPAC Name |

4-amino-5-methyl-1H-pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-3(6)4(5(9)10)8-7-2/h6H2,1H3,(H,7,8)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMPVHVKBHXODP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325777 |

Source

|

| Record name | 4-Amino-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid | |

CAS RN |

94993-81-4 |

Source

|

| Record name | 4-Amino-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1267577.png)

![Ethyl 2-[(chloroacetyl)amino]benzoate](/img/structure/B1267578.png)

![[(2-Bromoethoxy)(phenyl)methyl]benzene](/img/structure/B1267589.png)